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molecular formula C9H8Cl2O2 B1640972 (6,7-Dichloro-2,3-dihydrobenzofuran-2-yl)methanol

(6,7-Dichloro-2,3-dihydrobenzofuran-2-yl)methanol

Cat. No. B1640972
M. Wt: 219.06 g/mol
InChI Key: HGKIWERWQCUCQE-UHFFFAOYSA-N
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Patent
US04163794

Procedure details

To a solution of 6,7-dichloro-2,3-dihydro-2-hydroxymethylbenzofuran (10.4 gm.) in acetone (200 ml.) cooled to 20° C. is added an oxidizing solution prepared from chromium trioxide (6.0 g.), concentrated sulfuric acid (5.3 ml.) and water (43 ml.) over a one-half hour period. The reaction mixture is stirred at 25° C. for 18 hours. The acetone layer is separated from the precipitated chromium salts, added to water (600 ml.) and extracted with ether (2×150 ml.). The ether extract is washed with water then extracted with aqueous sodium bicarbonate. Acidification of the basic solution gives 3.4 g. of 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid which is purified by reprecipitation from aqueous sodium hydroxide with aqueous hydrochloric acid.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
43 mL
Type
reactant
Reaction Step Two
Quantity
6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]2[CH2:6][CH:7]([CH2:9][OH:10])[O:8][C:4]=2[C:3]=1[Cl:13].S(=O)(=O)(O)[OH:15].O>CC(C)=O.[O-2].[O-2].[O-2].[Cr+6]>[Cl:1][C:2]1[CH:12]=[CH:11][C:5]2[CH2:6][CH:7]([C:9]([OH:15])=[O:10])[O:8][C:4]=2[C:3]=1[Cl:13] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
ClC1=C(C2=C(CC(O2)CO)C=C1)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
5.3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
43 mL
Type
reactant
Smiles
O
Name
Quantity
6 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 25° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added an oxidizing solution
CUSTOM
Type
CUSTOM
Details
The acetone layer is separated from the precipitated chromium salts
ADDITION
Type
ADDITION
Details
added to water (600 ml.)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×150 ml.)
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
is washed with water
EXTRACTION
Type
EXTRACTION
Details
then extracted with aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
Acidification of the basic solution gives 3.4 g
CUSTOM
Type
CUSTOM
Details
of 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid which is purified by reprecipitation from aqueous sodium hydroxide with aqueous hydrochloric acid

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
ClC1=C(C2=C(CC(O2)C(=O)O)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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